molecular formula C8H5F2NO4 B2944185 2-(Difluoromethyl)-5-nitrobenzoic acid CAS No. 2248313-82-6

2-(Difluoromethyl)-5-nitrobenzoic acid

Cat. No.: B2944185
CAS No.: 2248313-82-6
M. Wt: 217.128
InChI Key: FTORWAKZBIAVJG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a nitrobenzoic acid precursor using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-nitrobenzoic acid may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-5-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular pathways .

Comparison with Similar Compounds

    2-(Trifluoromethyl)-5-nitrobenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    2-(Difluoromethyl)-5-aminobenzoic acid: Contains an amino group instead of a nitro group.

Uniqueness: 2-(Difluoromethyl)-5-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(difluoromethyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)5-2-1-4(11(14)15)3-6(5)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTORWAKZBIAVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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